Tricrotyl orthoformate
CAS No.: 14503-57-2
Cat. No.: VC0076911
Molecular Formula: C13H22O3
Molecular Weight: 226.31198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14503-57-2 |
---|---|
Molecular Formula | C13H22O3 |
Molecular Weight | 226.31198 |
IUPAC Name | (E)-1-[bis[(E)-but-2-enoxy]methoxy]but-2-ene |
Standard InChI | InChI=1S/C13H22O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-9,13H,10-12H2,1-3H3/b7-4+,8-5+,9-6+ |
SMILES | CC=CCOC(OCC=CC)OCC=CC |
Introduction
Chemical Identity and Basic Properties
Tricrotyl orthoformate is an organic compound belonging to the orthoester class of chemicals. Orthoesters are characterized by a central carbon atom bonded to three oxygen atoms, each of which connects to an organic group. In the case of tricrotyl orthoformate, these groups are crotyl (2-butenyl) moieties.
The following table summarizes the key identifying properties of tricrotyl orthoformate:
Property | Value |
---|---|
Chemical Name | Tricrotyl orthoformate |
CAS Registry Number | 14503-57-2 |
Molecular Formula | C₁₃H₂₂O₃ |
Molecular Weight | 226.31200 g/mol |
IUPAC Name | Tri(but-2-en-1-yl) orthoformate |
Synonyms | Orthoformic acid tri-2-butenyl; Orthoformic acid tri(2-butenyl) ester; 2-Butene, 1,1',1''-[methylidynetris(oxy)]tris- |
The compound's molecular structure features a central carbon atom with three crotyl groups attached via oxygen linkages, forming the characteristic C(OR)₃ arrangement of orthoesters, where R represents the crotyl moiety .
Structural Comparison with Related Orthoesters
Tricrotyl orthoformate belongs to the broader family of orthoformate esters. The following table provides a comparative analysis with better-known members of this chemical class:
Compound | Molecular Formula | Molecular Weight | Structural Features |
---|---|---|---|
Tricrotyl Orthoformate | C₁₃H₂₂O₃ | 226.31 g/mol | Contains three unsaturated crotyl groups |
Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 g/mol | Contains three ethyl groups; widely used in organic synthesis |
Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 g/mol | Contains three methyl groups; used in various organic transformations |
Unlike its more common counterparts, tricrotyl orthoformate incorporates unsaturated alkyl chains that significantly alter its molecular weight, physical properties, and potential reactivity profile .
Comparison with Glycerol-Orthoformate Reactions
Recent research on reactions between glycerol and trimethyl orthoformate provides insights into potential reactivity patterns for tricrotyl orthoformate:
Dynamic Equilibrium Chemistry
Research with trimethyl orthoformate and glycerol has demonstrated complex equilibria between different orthoester products. The reaction produces a five-membered ring orthoester, a bicyclic compound, and a di-orthoester, with product distribution dependent on reaction conditions .
Similar dynamic equilibria might be expected in reactions involving tricrotyl orthoformate, potentially with enhanced complexity due to the presence of unsaturated bonds in the crotyl groups.
Catalytic Considerations
The reaction of glycerol with trimethyl orthoformate has been shown to be influenced by various catalysts, including Brønsted and Lewis acids. Particularly effective were Brønsted acidic ionic liquids, which accelerated the attainment of thermodynamic equilibrium .
These findings suggest that acid catalysis might similarly enhance reactions involving tricrotyl orthoformate, potentially enabling selective product formation under appropriate conditions.
Aspect | Information |
---|---|
HS Code | 2909199090 |
Classification | Other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives |
VAT (China) | 17.0% |
Tax Rebate Rate | 13.0% |
MFN Tariff | 5.5% |
General Tariff | 30.0% |
This information indicates that tricrotyl orthoformate is classified among acyclic ethers for international trade purposes, although its commercial availability appears limited .
Research Challenges and Future Directions
The literature on tricrotyl orthoformate reveals several knowledge gaps that present opportunities for future research:
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Comprehensive physical characterization of the compound, including determination of its melting point, boiling point, and density
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Development and optimization of specific synthetic protocols
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Investigation of its reactivity with various functional groups, particularly exploiting the unsaturated nature of the crotyl moieties
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Exploration of potential applications in fine chemical synthesis
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Comparison of its reactivity with saturated orthoesters to establish structure-activity relationships
These research directions would contribute valuable knowledge to the understanding of orthoesters and potentially unlock new synthetic applications for tricrotyl orthoformate.
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